molecular formula C21H20FNO2 B2506490 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane CAS No. 1797604-73-9

1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane

Cat. No.: B2506490
CAS No.: 1797604-73-9
M. Wt: 337.394
InChI Key: BYVBMODJRQKDGB-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane is a synthetic organic compound that features a benzofuran moiety, a fluorophenyl group, and an azepane ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities . The primary target of Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is likely to be acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, depending on the specific neural pathways involved. For example, enhanced cholinergic transmission can improve cognitive function in individuals with Alzheimer’s disease .

Pharmacokinetics

Benzofuran derivatives in general are known to have suitable structures for a wide range of biological and pharmacological applications . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects, such as improved cognitive function in individuals with Alzheimer’s disease .

Action Environment

The action of Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances that interact with AChE or acetylcholine. Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Azepane Ring: This step might involve ring-closing reactions or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a benzofuran alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Used in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-carbonyl)-3-phenylazepane: Lacks the fluorine atom, which might affect its biological activity.

    1-(1-Benzofuran-2-carbonyl)-3-(4-chlorophenyl)azepane: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

1-(1-Benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-18-10-8-15(9-11-18)17-6-3-4-12-23(14-17)21(24)20-13-16-5-1-2-7-19(16)25-20/h1-2,5,7-11,13,17H,3-4,6,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVBMODJRQKDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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